3-Phenanthrol

Description

Structure

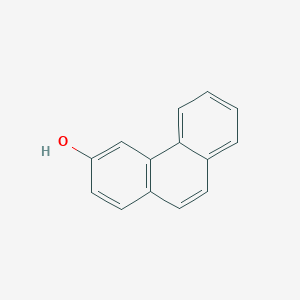

2D Structure

3D Structure

Properties

IUPAC Name |

phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O/c15-12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)9-12/h1-9,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGPOABOEXMDQBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3052723 | |

| Record name | 3-Hydroxyphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

605-87-8 | |

| Record name | 3-Hydroxyphenanthrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=605-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyphenanthrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenanthrol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30984 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxyphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXYPHENANTHRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2E3GX5W4Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Phenanthrol CAS number and properties

An In-depth Technical Guide to 3-Phenanthrol

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 605-87-8), a hydroxylated derivative of phenanthrene. This compound is a significant metabolite of phenanthrene, a polycyclic aromatic hydrocarbon (PAH). This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, spectroscopic data, synthesis, and biological relevance. The guide includes detailed experimental protocols for its analysis and visual diagrams of its synthesis, metabolic pathway, and analytical workflows to facilitate a deeper understanding.

Introduction

This compound, also known as 3-hydroxyphenanthrene, is an organic compound belonging to the phenanthrol class.[1][2] It is structurally characterized by a phenanthrene core with a hydroxyl group at the C3 position. As a primary metabolite of phenanthrene, a widespread environmental pollutant, this compound is of significant interest in toxicology and environmental science.[3][4] The study of phenanthrene metabolites like this compound is crucial for understanding the metabolic activation and detoxification pathways of PAHs in biological systems.[5] While PAHs are often associated with carcinogenicity through the formation of diol epoxides, the generation of phenolic derivatives such as phenanthrols is generally considered a detoxification pathway.[5] This guide synthesizes the available technical data on this compound, providing a foundational resource for its application in research.

Chemical and Physical Properties

This compound is typically an off-white to light-brown solid at room temperature.[6] It is sparingly soluble in water but shows good solubility in many low-polarity organic solvents.[2][7]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 605-87-8 | [1][3][6][8] |

| Molecular Formula | C₁₄H₁₀O | [1][3][6][8] |

| Molecular Weight | 194.23 g/mol | [1][3][6][8] |

| IUPAC Name | phenanthren-3-ol | [1] |

| Synonyms | 3-Hydroxyphenanthrene, 3-Phenanthrenol | [1][9] |

| Appearance | Off-white to beige or light-brown solid | [6][9] |

| Purity | ≥ 95-97% (Commercially available) | [3][6] |

| Water Solubility | 0.0053 g/L (Predicted) | [2] |

| logP | 3.65 - 4.19 (Predicted) | [2] |

| pKa (Strongest Acidic) | 9.75 (Predicted) | [2] |

| Storage Temperature | +4°C to +20°C | [3][10] |

Spectroscopic Data

The structural identity of this compound is confirmed by various spectroscopic techniques. The data presented below is sourced from the PubChem database.[1]

Table 2: Summary of Spectroscopic Data for this compound

| Technique | Key Signals / Properties |

| ¹H NMR | (400 MHz, CDCl₃) Shifts observed at δ (ppm): 8.53-7.14, characteristic of the aromatic protons on the phenanthrene skeleton.[1] |

| ¹³C NMR | (100.54 MHz, CDCl₃) Key shifts at δ (ppm): 154.32 (C-OH), and a range from 132.43 to 106.95 for the other 13 aromatic carbons.[1] |

| Mass Spectrometry | Molecular Ion (M⁺): m/z = 194. Key fragments observed at m/z = 165, 139.[1] |

| Infrared (IR) | Spectra acquired via KBr wafer show characteristic peaks for O-H stretching (hydroxyl group) and C-H/C=C stretching (aromatic rings).[1] |

Synthesis and Metabolic Formation

Chemical Synthesis

A common laboratory-scale synthesis of this compound involves the diazotization of 3-aminophenanthrene, followed by hydrolysis of the resulting diazonium salt.[11] This standard method provides a reliable route to obtaining the target phenol.

Caption: General workflow for the synthesis of this compound.

Metabolic Formation

In biological systems, this compound is a metabolite of phenanthrene.[3] Phenanthrene undergoes metabolic processing, which can lead to either detoxification or bioactivation. The formation of phenanthrols represents a key detoxification route, while the diol epoxide pathway is associated with carcinogenesis.[5]

Caption: Metabolic fate of Phenanthrene in biological systems.

Biological Activity and Applications

While the phenanthrene class of compounds exhibits a wide range of biological activities—including cytotoxic, antimicrobial, anti-inflammatory, and antiplatelet aggregation effects—this compound itself is primarily studied as a biomarker for PAH exposure.[12][13] Its quantification in biological fluids like urine is used to assess an individual's metabolic profile for handling PAHs, potentially indicating cancer susceptibility.[5] Ratios of detoxification products (like this compound) to activation products (like trans,anti-PheT) can provide insights into an individual's risk profile.[5]

Experimental Protocols

Analysis of Phenanthrols in Human Urine via GC-MS

This protocol is adapted from a method developed for quantifying phenanthrols in human urine to assess PAH exposure.[5]

Objective: To quantify 1-, 2-, 3-, and 4-phenanthrol in human urine samples.

Materials:

-

Urine samples

-

β-glucuronidase and arylsulfatase enzymes

-

[ring-¹³C₆]this compound (Internal Standard)

-

Solid Phase Extraction (SPE) cartridges

-

Silylating agent (e.g., BSTFA)

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

Methodology:

-

Sample Preparation:

-

Thaw a urine aliquot and centrifuge to remove particulates.

-

Add the internal standard, [ring-¹³C₆]this compound, to the supernatant.

-

Adjust the pH and add β-glucuronidase and arylsulfatase to deconjugate the phenanthrol metabolites. Incubate as required.

-

-

Extraction:

-

Perform liquid-liquid partitioning to create a fraction enriched in phenanthrols.

-

Further purify and concentrate the sample using Solid Phase Extraction (SPE).

-

-

Derivatization:

-

Evaporate the extracted sample to dryness under a stream of nitrogen.

-

Add a silylating agent to convert the hydroxyl group of the phenanthrols into trimethylsilyl (TMS) ethers. This increases their volatility for GC analysis.

-

-

GC-MS Analysis:

-

Analyze the silylated derivatives using a GC-MS system.

-

GC Conditions: Use a capillary column suitable for PAH analysis. Program the oven temperature with a gradient to separate the different phenanthrol isomers.

-

MS Conditions: Operate the mass spectrometer in positive ion chemical ionization (PICI) mode with selected ion monitoring (SIM) to achieve high sensitivity and specificity for the target analytes and the internal standard.

-

-

Quantification:

-

Construct a calibration curve using known concentrations of phenanthrol standards.

-

Calculate the concentration of each phenanthrol isomer in the urine samples based on the ratio of the analyte peak area to the internal standard peak area. Normalize results to creatinine levels.

-

Caption: Workflow for the GC-MS analysis of phenanthrols.

Safety and Handling

This compound is a potentially toxic compound intended for research use only.[2][8] As a metabolite of phenanthrene, a known PAH, it should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place as recommended (+4°C).[3]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete safety information.[14]

References

- 1. This compound | C14H10O | CID 95724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for 3-Hydroxyphenanthrene (HMDB0059799) [hmdb.ca]

- 3. This compound | CAS 605-87-8 | LGC Standards [lgcstandards.com]

- 4. This compound | 605-87-8 [chemicalbook.com]

- 5. Analysis of phenanthrols in human urine by gas chromatography-mass spectrometry: potential use in carcinogen metabolite phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. Phenanthrene - Wikipedia [en.wikipedia.org]

- 8. scbt.com [scbt.com]

- 9. 3-HYDROXY-PHENANTHRENE | CymitQuimica [cymitquimica.com]

- 10. 3-Hydroxyphenanthrene | CAS 605-87-8 | LGC Standards [lgcstandards.com]

- 11. electronicsandbooks.com [electronicsandbooks.com]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. Natural phenanthrenes and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to 3-Phenanthrol: Chemical Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Phenanthrol (also known as phenanthren-3-ol or 3-hydroxyphenanthrene), a hydroxylated polycyclic aromatic hydrocarbon. This document details its chemical structure, IUPAC nomenclature, and physicochemical properties. Furthermore, it includes a detailed experimental protocol for the nitration of this compound, a key reaction for the derivatization of this molecule. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Chemical Structure and IUPAC Name

This compound is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon composed of three fused benzene rings. The hydroxyl group (-OH) is substituted at the 3-position of the phenanthrene core.

The chemical structure of this compound is depicted below:

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is provided in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 194.23 g/mol | [1][3][4] |

| Appearance | Off-white to beige or light-brown solid | [4] |

| Purity | ≥ 97% | [4] |

| Storage Temperature | +4°C | [2] |

| Water Solubility (Predicted) | 0.0053 g/L | [5] |

| logP (Predicted) | 4.19 | [5] |

| pKa (Strongest Acidic) | 9.75 | [5] |

Table 2: Spectroscopic Data for this compound

| Technique | Solvent | Key Signals (Shifts in ppm) |

| ¹H NMR (400 MHz) | CDCl₃ | 8.53, 8.52, 8.51, 8.50, 8.49, 8.48, 8.02, 8.01, 7.88, 7.87, 7.86, 7.85, 7.84, 7.79, 7.78, 7.77, 7.76, 7.68, 7.65, 7.64, 7.61, 7.60, 7.59, 7.58, 7.57, 7.56, 7.55, 7.17, 7.16, 7.15, 7.14 |

| ¹³C NMR (100.54 MHz) | CDCl₃ | 154.32, 132.43, 131.89, 130.30, 129.53, 128.54, 126.82, 126.75, 126.55, 126.19, 124.59, 122.74, 116.68, 106.95 |

Experimental Protocols

This section provides a detailed methodology for a key chemical transformation of this compound.

Nitration of this compound

This protocol describes the nitration of this compound to yield a mixture of mononitro compounds.[6]

Materials:

-

This compound

-

Nitric acid (equimolar amount)

-

Mixed solvent: water, acetic acid, and propionic acid

Procedure:

-

Prepare a mixed solvent of water, acetic acid, and propionic acid.

-

Dissolve this compound in the mixed solvent.

-

Cool the solution to a temperature range of -25 to -20°C.

-

Slowly add an equimolar amount of nitric acid to the cooled solution while maintaining the temperature.

-

Allow the reaction to proceed to obtain a mixture of mononitro compounds, which will also contain a small amount of polynitro compounds.

-

The primary products formed are 9-nitro-3-phenanthrol, 4-nitro-3-phenanthrol, and 2-nitro-3-phenanthrol, in decreasing order of abundance.[6]

Further Nitration: Further nitration of 4-nitro-3-phenanthrol and 2-nitro-3-phenanthrol can be achieved by reacting them in dilute acetic acid at a temperature of 11-12°C to yield a common product, 4,9-dinitro-3-phenanthrol.[6]

Visualizations: Workflows and Signaling Pathways

To aid in the understanding of experimental processes and potential biological interactions, the following diagrams are provided.

Caption: Experimental workflow for the nitration of this compound.

While the specific signaling pathways modulated by this compound are not extensively documented, phenanthrene derivatives have been shown to possess a range of biological activities, including anti-inflammatory and cytotoxic effects.[7][8][9] As an illustrative example of a relevant signaling pathway that can be targeted by small molecules to exert anti-inflammatory effects, the Toll-like receptor 4 (TLR4)/NF-κB and PI3K/AKT pathways are depicted below. The modulation of these pathways has been observed with other natural alkaloids in microglial cells.[9]

Caption: TLR4/NF-κB and PI3K/AKT signaling pathways in microglial cells.

Biological Relevance and Potential Applications

This compound is a metabolite of phenanthrene, a common environmental polycyclic aromatic hydrocarbon.[2][6] Its presence can be used as a biomarker for exposure to such compounds. Furthermore, the broader class of phenanthrenes has been investigated for a variety of biological activities, including cytotoxicity, antimicrobial, anti-inflammatory, and antiplatelet aggregation properties.[7][8][9] this compound itself has been identified as a potential endocrine-disrupting compound.[1] The ability to functionalize the this compound scaffold through reactions like nitration opens avenues for the synthesis of novel derivatives with potentially enhanced or modulated biological activities, making it a compound of interest for further investigation in drug discovery and development.

References

- 1. This compound | C14H10O | CID 95724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 605-87-8 | LGC Standards [lgcstandards.com]

- 3. scbt.com [scbt.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Human Metabolome Database: Showing metabocard for 3-Hydroxyphenanthrene (HMDB0059799) [hmdb.ca]

- 6. This compound | 605-87-8 [chemicalbook.com]

- 7. Design and Synthesis of Three Naphtol Derivatives using the Three Component System – Oriental Journal of Chemistry [orientjchem.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Protective Effects of Arecoline on LPS-Induced Neuroinflammation in BV2 Microglial Cells [mdpi.com]

Solubility Profile of 3-Phenanthrol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 3-Phenanthrol (3-hydroxyphenanthrene), a hydroxylated polycyclic aromatic hydrocarbon (PAH). Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this document summarizes existing qualitative information, presents solubility data for structurally related compounds to guide solvent selection, and offers a detailed experimental protocol for the precise determination of its solubility. Furthermore, a visualization of the metabolic pathway leading to the formation of this compound from its parent compound, phenanthrene, is provided to offer a broader context for its relevance in biological systems.

Introduction

This compound is a phenolic derivative of phenanthrene, a three-ring aromatic hydrocarbon. As a metabolite of phenanthrene, its study is relevant in toxicology and environmental science. For researchers in drug discovery and development, understanding the solubility of such aromatic compounds is critical for formulation, delivery, and in-vitro assay design. The solubility of a compound in various organic solvents dictates its processability, purification methods, and its behavior in non-aqueous biological and chemical systems. This guide aims to collate the available solubility information for this compound and provide practical methodologies for its experimental determination.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₀O |

| Molecular Weight | 194.23 g/mol |

| Appearance | White to light grey solid |

| Melting Point | 146-149°C |

Solubility Data

Direct, quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in peer-reviewed literature. However, qualitative descriptions and data from structurally similar compounds can provide valuable insights for solvent selection.

Qualitative Solubility of this compound and Isomers

| Compound | Acetone | Chloroform | Dimethyl Sulfoxide (DMSO) | Methanol | Ethanol | Water |

| This compound | - | Slightly Soluble | Slightly Soluble | Slightly Soluble | - | - |

| 2-Phenanthrol | Slightly Soluble[1] | Slightly Soluble[1] | Slightly Soluble[1] | Slightly Soluble[1] | - | - |

| 9-Phenanthrol | - | - | 39 mg/mL[2] | - | 39 mg/mL[2] | Insoluble[2] |

Solubility of Parent and Related Aromatic Compounds

To further inform solvent choice, the solubility of the parent compound, phenanthrene, and simpler phenolic aromatics, phenol and naphthol, are presented below. The presence of the hydroxyl group in this compound is expected to increase its polarity and affinity for polar organic solvents compared to phenanthrene.

| Compound | Alcohols (e.g., Ethanol) | Ethers (e.g., Diethyl Ether) | Halogenated Solvents (e.g., Chloroform) | Aromatic Solvents (e.g., Benzene) | Ketones (e.g., Acetone) |

| Phenanthrene | Soluble[3] | Soluble[3] | Soluble[4] | Soluble[3] | Soluble[3] |

| Phenol | Soluble[5] | Soluble[5] | Soluble[5] | Soluble[5] | Soluble |

| 1-Naphthol | Very Soluble[6] | Very Soluble[6] | Freely Soluble[6] | Freely Soluble[6] | Soluble[7] |

| 2-Naphthol | Soluble[8] | - | - | - | - |

Experimental Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)

For researchers requiring precise solubility data, the following methodology details the widely accepted shake-flask method for determining the thermodynamic solubility of a solid compound like this compound in an organic solvent.

4.1. Materials

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure a saturated solution at equilibrium.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typically recommended. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered saturated solution and the standard solutions using a calibrated HPLC or UV-Vis spectrophotometer.

-

Construct a calibration curve from the standard solutions (absorbance or peak area versus concentration).

-

Determine the concentration of this compound in the filtered saturated solution by interpolation from the calibration curve.

-

4.3. Data Presentation

-

Solubility is typically expressed in units of mg/mL, g/L, or mol/L.

Visualization of a Relevant Pathway

The following diagram illustrates the metabolic conversion of phenanthrene to this compound, a key pathway in the biotransformation of this polycyclic aromatic hydrocarbon.

Conclusion

References

- 1. usbio.net [usbio.net]

- 2. selleckchem.com [selleckchem.com]

- 3. Phenanthrene | C14H10 | CID 995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phenanthrene - Wikipedia [en.wikipedia.org]

- 5. chembk.com [chembk.com]

- 6. 1-Naphthol | C10H8O | CID 7005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. 2-Naphthol: Polarity; Solubility and Uses_Chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to the Spectroscopic Data of 3-Phenanthrol

This guide provides an in-depth analysis of the spectroscopic data for 3-Phenanthrol (also known as 3-hydroxyphenanthrene), a metabolite of phenanthrene.[1][2] The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document covers Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, offering both quantitative data and the methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. For this compound, both ¹H and ¹³C NMR data provide critical insights into its carbon-hydrogen framework.

The ¹H NMR spectrum reveals information about the chemical environment of the hydrogen atoms in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) in ppm | Description |

| 8.53 - 8.48 | Multiplet |

| 8.02 - 8.01 | Multiplet |

| 7.88 - 7.77 | Multiplet |

| 7.68 - 7.55 | Multiplet |

| 7.17 - 7.14 | Multiplet |

Data sourced from PubChem CID 95724.[3]

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) in ppm |

| 154.32 |

| 132.43 |

| 131.89 |

| 130.30 |

| 129.53 |

| 128.54 |

| 126.82 |

| 126.75 |

| 126.55 |

| 126.19 |

| 124.59 |

| 122.74 |

| 116.68 |

| 106.95 |

Data sourced from PubChem CID 95724.[3]

The following protocol outlines the typical procedure for acquiring NMR spectra of a solid sample like this compound.

-

Sample Preparation : A small quantity of this compound is dissolved in a deuterated solvent. For the data presented, Chloroform-d (CDCl₃) was used.[3] Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm.[4]

-

Instrumentation : The spectra were acquired on a JEOL spectrometer.[3] The ¹H NMR spectrum was recorded at a frequency of 400 MHz, and the ¹³C NMR spectrum was recorded at 100.54 MHz.[3]

-

Data Acquisition : The prepared sample in an NMR tube is placed into the spectrometer's magnet. For ¹³C NMR, due to the low natural abundance of the ¹³C isotope (1.1%), multiple scans are typically acquired and averaged to improve the signal-to-noise ratio.[5][6]

-

Data Processing : The raw data (Free Induction Decay - FID) is subjected to a Fourier transform to generate the frequency-domain spectrum. This is followed by phase correction and baseline correction to produce the final spectrum for analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is characterized by absorption bands corresponding to its hydroxyl and aromatic functionalities.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3600 | O-H Stretch (free) | Phenolic Hydroxyl |

| 3500-3200 | O-H Stretch (H-bonded) | Phenolic Hydroxyl |

| 3100-3000 | C-H Stretch | Aromatic Ring |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| ~1200 | C-O Stretch | Phenolic Ether |

| 900-675 | C-H Bending (out-of-plane) | Aromatic Ring |

Note: The specific peak values for this compound were not available. The data presented are typical ranges for the functional groups present in the molecule.[7][8]

The provided data was obtained using the KBr wafer (or disc) technique.[3]

-

Sample Preparation : Approximately 1-2 mg of solid this compound is finely ground in an agate mortar. About 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder is added and thoroughly mixed with the sample.[9]

-

Disc Formation : The mixture is transferred to a die and compressed under high pressure (several tons) using a hydraulic press to form a thin, transparent pellet.[9][10] The transparency is crucial to allow infrared radiation to pass through.

-

Data Acquisition : The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum (of air or a pure KBr pellet) is recorded first. Then, the sample spectrum is recorded. The instrument measures the transmittance or absorbance of infrared radiation as a function of wavenumber (cm⁻¹).[8]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. It is particularly useful for analyzing compounds with conjugated π-electron systems, such as the aromatic rings in this compound.

Table 4: Expected UV-Vis Absorption Maxima (λmax) for this compound

| Expected λmax Range (nm) | Transition Type | Chromophore |

| ~250 - 280 | π → π | Phenanthrene Ring System |

| ~300 - 350 | π → π | Extended Conjugation |

Note: These are estimated values. Phenol exhibits a λmax at 275 nm.[12] The extended conjugation in the phenanthrene structure is expected to cause a bathochromic (red) shift to longer wavelengths compared to simpler aromatic compounds like benzene, which shows primary bands around 184 nm and 204 nm, and a secondary band at 255 nm.[13]

The standard procedure for obtaining a UV-Vis spectrum is as follows:

-

Solvent Selection : A solvent that does not absorb in the UV-Vis region of interest must be chosen. Common solvents include ethanol, methanol, cyclohexane, and water.[14]

-

Sample Preparation : A dilute solution of this compound is prepared by dissolving a precisely weighed amount of the compound in the chosen solvent to a known volume.

-

Instrumentation : A dual-beam UV-Vis spectrophotometer is typically used.[15]

-

Data Acquisition : A cuvette filled with the pure solvent is placed in the reference beam path to serve as a blank. An identical cuvette containing the sample solution is placed in the sample beam path. The instrument scans a range of wavelengths (e.g., 200-400 nm) and records the absorbance at each wavelength. The absorbance of the blank is automatically subtracted from the sample's absorbance.[15]

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. This compound | 605-87-8 [chemicalbook.com]

- 2. Human Metabolome Database: Showing metabocard for 3-Hydroxyphenanthrene (HMDB0059799) [hmdb.ca]

- 3. This compound | C14H10O | CID 95724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. che.hw.ac.uk [che.hw.ac.uk]

- 7. ojs.library.okstate.edu [ojs.library.okstate.edu]

- 8. mmrc.caltech.edu [mmrc.caltech.edu]

- 9. edu.rsc.org [edu.rsc.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. researchgate.net [researchgate.net]

- 12. uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore Doc Brown's chemistry revision notes [docbrown.info]

- 13. m.youtube.com [m.youtube.com]

- 14. agilent.com [agilent.com]

- 15. mt.com [mt.com]

3-Phenanthrol as a Metabolite of Phenanthrene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenanthrene, a three-ring polycyclic aromatic hydrocarbon (PAH), is a widespread environmental contaminant and a component of cigarette smoke.[1][2] While not considered a potent carcinogen itself, phenanthrene serves as a crucial model compound for studying the metabolic activation of more carcinogenic PAHs that possess a similar bay-region structure.[1][3] The metabolism of phenanthrene is a complex process mediated primarily by cytochrome P450 (CYP) enzymes, leading to a variety of metabolites, including phenanthrols, dihydrodiols, and diol epoxides.[4][5][6] Among the phenolic metabolites, 3-phenanthrol (3-hydroxyphenanthrene) is a significant product and a valuable biomarker for assessing human exposure to PAHs and understanding individual differences in metabolic capabilities.[2][7][8] This technical guide provides a comprehensive overview of this compound as a metabolite of phenanthrene, focusing on its metabolic formation, quantitative analysis, experimental protocols for its study, and toxicological significance.

Metabolic Formation of this compound

The biotransformation of phenanthrene is initiated by Phase I metabolism, predominantly catalyzed by cytochrome P450 monooxygenases.[6] This process involves the oxidation of the phenanthrene molecule to form reactive epoxide intermediates, which can then undergo several subsequent reactions. One of the primary pathways leads to the formation of phenols, or hydroxyphenanthrenes, including this compound.[5]

The key steps in the formation of this compound are:

-

Epoxidation: CYP enzymes, particularly isoforms such as CYP1A1, CYP1A2, and CYP1B1 in humans, introduce an oxygen atom to the phenanthrene ring, forming an arene oxide.[9][10][11]

-

Rearrangement: The arene oxide intermediate can spontaneously rearrange to form a phenol. The position of the hydroxyl group is determined by the initial site of epoxidation.

-

Conjugation: In Phase II metabolism, the newly formed this compound can be conjugated with glucuronic acid or sulfate by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. This increases its water solubility and facilitates its excretion, primarily in urine.[12][13]

The formation of this compound is considered a detoxification pathway, as it leads to a product that can be more readily excreted from the body.[3][14] However, the initial epoxidation step is also the starting point for the metabolic activation pathway, which can lead to the formation of carcinogenic diol epoxides.[5][15][16] Therefore, the balance between detoxification (e.g., formation of phenanthrols) and activation pathways is a critical determinant of the overall toxicity of phenanthrene and other PAHs.

Signaling Pathways in Phenanthrene Metabolism

The expression of the CYP enzymes involved in phenanthrene metabolism is regulated by the Aryl Hydrocarbon Receptor (AhR).[6] PAHs, including phenanthrene, can act as ligands for the AhR, leading to its activation and subsequent upregulation of target genes, including CYP1A1 and CYP1B1.

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway for the induction of CYP1A1 by phenanthrene.

Quantitative Data

The quantification of this compound in biological matrices is essential for human biomonitoring and for studying the kinetics of phenanthrene metabolism. The following tables summarize key quantitative data from the literature.

Table 1: Concentration of this compound in Human Urine

| Population | Sample Size (n) | Mean Concentration of this compound (pmol/mg creatinine) | Standard Deviation (SD) | Reference |

| Smokers | Not Specified | 0.82 | 0.62 | [3] |

| Population | Sample Size (n) | Median Concentration of this compound (pmol/ml) | Reference |

| African American Smokers | 331-709 (range for all groups) | 0.931 | [2] |

| White Smokers | 331-709 (range for all groups) | 0.697 | [2] |

| Japanese American Smokers | 331-709 (range for all groups) | 0.621 | [2] |

Table 2: Analytical Method Detection Limits for Phenanthrols

| Analytical Method | Matrix | Analyte | Detection Limit | Reference |

| GC-MS | Urine, Blood | Hydroxyphenanthrenes | 0.5 - 2.5 ng/mL | [12][17] |

| GC-MS | Milk | Hydroxyphenanthrenes | 2.3 - 5.1 ng/mL | [12][17] |

| GC-MS | Tissue | Hydroxyphenanthrenes | 1.9 - 8.0 ng/g | [12][17] |

| HPLC with fluorimetric detection | Rat Urine | Phenanthrols | 0.34 - 0.45 µg/L | [13] |

Experimental Protocols

Detailed and validated experimental protocols are crucial for the accurate study of this compound. Below are representative protocols for in vitro metabolism studies and the analysis of this compound in biological samples.

Protocol 1: In Vitro Metabolism of Phenanthrene using Human Liver Microsomes

This protocol is adapted from methodologies described for studying the metabolism of PAHs in vitro.[18]

Objective: To determine the rate of phenanthrene metabolism and identify the formation of metabolites, including this compound, using human liver microsomes.

Materials:

-

Pooled human liver microsomes

-

Phenanthrene stock solution (in a suitable solvent like acetone)

-

0.1 M Phosphate buffer (pH 7.4)

-

Magnesium chloride (MgCl₂)

-

NADPH regenerating system (or NADPH)

-

Heat-inactivated microsomes (for control)

-

Acetonitrile (for quenching the reaction)

-

Internal standard solution

-

HPLC or GC-MS system for analysis

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture (total volume of 500 µL) containing:

-

0.1 M Phosphate buffer (pH 7.4)

-

3 mM MgCl₂

-

1.0 mg/mL human liver microsomes

-

-

Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes in a shaking water bath to pre-activate the microsomes.

-

Initiation of Reaction: Add phenanthrene solution to the pre-incubated mixture to achieve the desired final concentration (e.g., 0.1–2.5 µM).

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 5-30 minutes, depending on the metabolic rate).

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Control Samples: Prepare control samples using heat-inactivated microsomes or by omitting NADPH to ensure that the observed metabolism is enzymatic.

-

Sample Processing: Centrifuge the terminated reaction mixture to pellet the protein. Transfer the supernatant to a clean vial for analysis.

-

Analysis: Analyze the supernatant for the disappearance of the parent phenanthrene and the formation of metabolites like this compound using a validated HPLC or GC-MS method.

Protocol 2: Analysis of this compound in Human Urine by GC-MS

This protocol is a synthesized representation based on methods for analyzing phenanthrols in urine.[2][3][17]

Objective: To quantify the concentration of this compound and other phenanthrol isomers in human urine samples.

Materials:

-

Urine samples (stored at -20°C)

-

Internal standard (e.g., deuterated or ¹³C-labeled this compound)

-

β-glucuronidase/arylsulfatase (from Helix pomatia)

-

Buffer for enzymatic hydrolysis (e.g., sodium acetate buffer)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Solvents for SPE (e.g., methanol, water, hexane, dichloromethane)

-

Derivatizing agent (e.g., BSTFA with 1% TMCS for silylation)

-

GC-MS system with a suitable capillary column

Procedure:

-

Sample Preparation: Thaw a known volume of urine (e.g., 1 mL). Add the internal standard.

-

Enzymatic Hydrolysis: Add buffer and β-glucuronidase/arylsulfatase to the urine sample to deconjugate the glucuronide and sulfate metabolites of this compound. Incubate at 37°C for several hours or overnight.

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with methanol followed by water.

-

Load the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge with water to remove interferences.

-

Elute the analytes with a suitable organic solvent (e.g., a mixture of hexane and dichloromethane).

-

-

Evaporation and Derivatization: Evaporate the eluate to dryness under a gentle stream of nitrogen. Add the silylating agent and heat (e.g., at 60°C for 30 minutes) to convert the phenanthrols to their more volatile trimethylsilyl (TMS) ethers.

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The analysis is typically performed in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

-

Quantification: Create a calibration curve using standards of this compound and the internal standard. Calculate the concentration of this compound in the urine samples based on the peak area ratios relative to the calibration curve.

Mandatory Visualizations

Metabolic Pathway of Phenanthrene

Caption: Metabolic pathways of phenanthrene leading to detoxification and bioactivation products.

Experimental Workflow for this compound Analysis

Caption: A typical experimental workflow for the GC-MS analysis of this compound in urine.

Toxicological Significance of this compound

While the formation of this compound is generally considered part of a detoxification pathway, it is not without biological activity. This compound is a potentially toxic compound.[8] Some studies have investigated the estrogenic activity of hydroxylated PAHs, and it is plausible that this compound could interact with estrogen receptors, potentially contributing to endocrine-disrupting effects. However, more research is needed to fully characterize the specific toxicity profile of this compound. The primary toxicological concern in phenanthrene metabolism remains the formation of diol epoxides, which are ultimate carcinogens capable of forming DNA adducts.[19]

Conclusion

This compound is a key metabolite of phenanthrene, and its study provides valuable insights into the complex enzymatic processes that govern the fate of PAHs in biological systems. As a biomarker, it aids in assessing human exposure to these widespread environmental contaminants and in understanding inter-individual and ethnic differences in metabolic profiles, which may correlate with cancer risk.[2] The detailed experimental protocols and quantitative data presented in this guide serve as a resource for researchers in toxicology, drug metabolism, and environmental health sciences, facilitating further investigation into the role of this compound and other PAH metabolites in human health and disease.

References

- 1. Phenanthrene Degradation Pathway [eawag-bbd.ethz.ch]

- 2. Metabolites of the Polycyclic Aromatic Hydrocarbon Phenanthrene in the Urine of Cigarette Smokers from Five Ethnic Groups with Differing Risks for Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of phenanthrols in human urine by gas chromatography-mass spectrometry: potential use in carcinogen metabolite phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effect of alkyl substitution on the oxidative metabolism and mutagenicity of phenanthrene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound | 605-87-8 [chemicalbook.com]

- 8. Human Metabolome Database: Showing metabocard for 3-Hydroxyphenanthrene (HMDB0059799) [hmdb.ca]

- 9. Metabolic activation of phenanthrene by human and mouse cytochromes P450 and pharmacokinetics in CYP1A2 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. academic.oup.com [academic.oup.com]

- 13. Simultaneous analysis of naphthols, phenanthrols, and 1-hydroxypyrene in urine as biomarkers of polycyclic aromatic hydrocarbon exposure: intraindividual variance in the urinary metabolite excretion profiles caused by intervention with beta-naphthoflavone induction in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cigarette smoking enhances the metabolic activation of the polycyclic aromatic hydrocarbon phenanthrene in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Phenanthrene Metabolism in Smokers: Use of a Two-Step Diagnostic Plot Approach to Identify Subjects with Extensive Metabolic Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Determination of phenanthrene and hydroxyphenanthrenes in various biological matrices at trace levels using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Human in vitro metabolism of an environmental mixture of polycyclic aromatic hydrocarbons (PAH) found at the Portland Harbor Superfund Site - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Safety and Handling of 3-Phenanthrol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and toxicological profile of 3-Phenanthrol (CAS No. 605-87-8), a metabolite of Phenanthrene.[1][2] The information is compiled from available Material Safety Data Sheets (MSDS) and relevant scientific literature to ensure safe laboratory practices.

Chemical Identification and Physical Properties

This compound, also known as 3-hydroxyphenanthrene, is a polycyclic aromatic hydrocarbon (PAH) derivative.[1] Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 605-87-8 | [1][3][4][5][6][7] |

| Molecular Formula | C₁₄H₁₀O | [1][3][4][5][7] |

| Molecular Weight | 194.23 g/mol | [1][3][4][5][7] |

| Appearance | Off-white to beige or light-brown solid | [5] |

| Purity | ≥95-97% (typical) | [1][5] |

| Storage Temperature | +4°C | [1][6] |

Hazard Identification and Classification

According to available safety data sheets, this compound is considered hazardous. The primary hazards are related to irritation and potential, though unquantified, toxicity.

-

GHS Classification:

-

Hazard Statements:

-

Precautionary Statements:

Toxicological Information

A significant knowledge gap exists regarding the specific toxicological properties of this compound, as extensive studies have not been thoroughly conducted.[3]

| Toxicological Endpoint | Data | Source |

| Acute Oral Toxicity | No data available (Unknown acute toxicity) | [6] |

| Acute Dermal Toxicity | No data available | [6] |

| Acute Inhalation Toxicity | No data available | [6] |

| Carcinogenicity (IARC) | Not identified as a probable, possible, or confirmed human carcinogen by IARC. | [3] |

| Reproductive Toxicity | No data available | [3] |

One study on the developmental toxicity of various phenanthrenes in zebrafish found that 3-hydroxyphenanthrene was more potent in causing morphological effects than several other polar phenanthrenes, though less potent than phenanthrenequinones.[9]

Safe Handling and Personal Protective Equipment (PPE)

Strict adherence to safety protocols is mandatory when handling this compound.

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Eyewash stations should be readily accessible.[8]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.[6][8]

-

Skin Protection: Wear chemical-resistant gloves (inspect before use) and a lab coat or protective suit.[3][6][8]

-

Respiratory Protection: For nuisance exposures, a P95 (US) or P1 (EU) particle respirator is recommended. For higher-level protection, use appropriate NIOSH/MSHA-approved respirators.[3][6]

-

-

General Hygiene: Handle in accordance with good industrial hygiene and safety practices. Wash hands thoroughly after handling and before eating or drinking.[6][8]

Storage and Disposal

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[6] Recommended storage is at 4°C in a sealed container.[1][3][6]

-

Disposal: Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]

Emergency Procedures

| Situation | Protocol | Source |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician. | [3][6] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician if irritation occurs. | [3][6] |

| Inhalation | Move person into fresh air. If not breathing, give artificial respiration. Consult a physician. | [3][6] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. | [3][6] |

| Fire | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Wear self-contained breathing apparatus if necessary. | [3] |

| Spill | Use personal protective equipment. Avoid dust formation. Sweep up and shovel into a suitable, closed container for disposal. Do not let product enter drains. | [3][6] |

Visualized Workflows and Pathways

Experimental Protocols and Methodologies

Specific, detailed experimental protocols for determining the toxicological values (e.g., LD50) of this compound are not available in the cited public literature. The statement "the chemical, physical, and toxicological properties have not been thoroughly investigated" is noted in its safety documentation.[3] Therefore, a generalized workflow for chemical safety assessment is provided below as a logical guide for researchers.

Caption: A generalized workflow for assessing the safety of a laboratory chemical.

Emergency Protocol: Chemical Spill Response

The following diagram outlines the logical steps to be taken in the event of a this compound spill, based on MSDS recommendations.[3][6]

Caption: A stepwise procedure for safely managing a solid chemical spill.

Potential Biological Pathway: Aryl Hydrocarbon Receptor (AHR) Signaling

As a PAH metabolite, this compound's biological activity may involve the Aryl Hydrocarbon Receptor (AHR) signaling pathway, a common mechanism for the toxic effects of such compounds. While direct evidence for this compound is limited, the toxicity of related PAHs in fish has been shown to be Ahr-dependent.[9] The diagram below illustrates a simplified AHR pathway.

Caption: A simplified diagram of the AHR signaling cascade.

References

- 1. This compound | CAS 605-87-8 | LGC Standards [lgcstandards.com]

- 2. This compound | 605-87-8 [chemicalbook.com]

- 3. capotchem.cn [capotchem.cn]

- 4. This compound | C14H10O | CID 95724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. scbt.com [scbt.com]

- 8. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 9. Developmental toxicity of alkylated PAHs and substituted phenanthrenes: Structural nuances drive diverse toxicity and AHR activation - PMC [pmc.ncbi.nlm.nih.gov]

3-Phenanthrol and its structural isomers

An In-depth Technical Guide to 3-Phenanthrol and Its Structural Isomers for Researchers, Scientists, and Drug Development Professionals

Introduction

Phenanthrols, hydroxylated derivatives of the polycyclic aromatic hydrocarbon phenanthrene, represent a class of compounds with significant interest in medicinal chemistry and drug development. Their rigid, fused-ring structure provides a scaffold for diverse pharmacological activities. This compound, a specific isomer where the hydroxyl group is positioned at the C3 position of the phenanthrene core, and its structural isomers have demonstrated a range of biological effects, from potential endocrine disruption to specific ion channel modulation.

This technical guide provides a comprehensive overview of this compound and its key structural isomers, focusing on their physicochemical properties, synthesis, biological activities, and toxicological profiles. The information is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of phenanthrene-based therapeutic agents.

Physicochemical Properties

The position of the hydroxyl group on the phenanthrene skeleton significantly influences the physicochemical properties of the isomers, which in turn affects their pharmacokinetic and pharmacodynamic profiles.[1] A summary of the key properties of this compound and its common isomers is presented below.

| Property | This compound | 9-Phenanthrol |

| Molecular Formula | C₁₄H₁₀O[2][3] | C₁₄H₁₀O[4][5] |

| Molecular Weight | 194.23 g/mol [2][3] | 194.23 g/mol [4][6] |

| CAS Number | 605-87-8[2] | 484-17-3[4] |

| Melting Point | Not Available | 139-143 °C[4][5] |

| Boiling Point | Not Available | 290.68 °C (estimate)[5] |

| Solubility | Soluble in organic solvents. | Slightly soluble in Chloroform, DMSO, and Methanol.[4][5] |

| pKa | 9.75 (Strongest Acidic, Predicted)[7] | 9.40 (Predicted)[4][5] |

| Appearance | Not Available | Brown solid[4][5] |

Synthesis of Phenanthrols

The synthesis of phenanthrols can be approached through two main strategies: the construction of the phenanthrene core followed by hydroxylation, or the synthesis of a pre-hydroxylated precursor that is then cyclized.

General Synthetic Routes for the Phenanthrene Scaffold

Several classical methods are employed for the synthesis of the phenanthrene ring system:

-

Bardhan–Sengupta Phenanthrene Synthesis: This method involves the cyclodehydration of a γ-aryl-γ-hydroxy-butyric acid, followed by dehydrogenation to form the phenanthrene core.[8]

-

Haworth Reaction: This synthesis utilizes the acylation of an aromatic compound with a succinic anhydride, followed by a series of reduction, cyclization, and aromatization steps.[8]

-

Mallory Reaction: A photochemical cyclization of stilbene derivatives can also yield phenanthrenes.[8]

Experimental Protocol: Synthesis of 4-Phenanthrol

The following protocol details the synthesis of 4-phenanthrol from 4-oxo-1,2,3,4-tetrahydrophenanthrene.[9]

Materials:

-

4-oxo-1,2,3,4-tetrahydrophenanthrene

-

N-bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄)

-

Ethyl acetate

-

Deionized water

-

Phosphorus pentoxide (P₂O₅)

-

1000 ml 3-neck flask

-

Magnetic stirrer

-

Reflux condenser with nitrogen inlet

-

600-watt Quartzlite lamp

-

Filtration apparatus

-

Vacuum oven

Procedure:

-

To a 1000 ml 3-neck flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 400 ml of carbon tetrachloride.[9]

-

Add 26 g of 4-oxo-1,2,3,4-tetrahydrophenanthrene and 26.5 g of N-bromosuccinimide to the flask.[9]

-

Illuminate the reaction mixture with a 600-watt Quartzlite lamp for 6 hours.[9]

-

Add an additional 2.0 g of N-bromosuccinimide and reflux the mixture for 1 hour.[9]

-

Cool the reaction to room temperature and filter the resulting solids.[9]

-

Wash the collected solids with carbon tetrachloride and air dry.[9]

-

Recrystallize the crude product from 220 ml of ethyl acetate.[9]

-

Filter the recrystallized product and wash with several portions of warm water.[9]

-

Dry the final product in vacuo in the presence of P₂O₅ to yield 4-phenanthrol.[9]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and characterization of phenanthrol isomers. The following table summarizes the available NMR data for this compound.

| Spectroscopic Data for this compound | |

| ¹H NMR (400 MHz, CDCl₃) | Shifts (ppm): 8.53-8.48, 8.02-8.01, 7.88-7.76, 7.68-7.55, 7.17-7.14[2] |

| ¹³C NMR (100.54 MHz, CDCl₃) | Shifts (ppm): 154.32, 132.43, 131.89, 130.30, 129.53, 128.54, 126.82, 126.75, 126.55, 126.19, 124.59, 122.74, 116.68, 106.95[2] |

Biological Activities and Signaling Pathways

Phenanthrene derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.[1][10][11] Hydroxylated phenanthrenes are of particular interest due to the ability of the phenolic hydroxyl group to participate in biological processes such as scavenging free radicals.[1]

9-Phenanthrol as a TRPM4 Channel Inhibitor

A significant finding in the pharmacology of phenanthrols is the identification of 9-phenanthrol as a potent and selective inhibitor of the Transient Receptor Potential Melastatin 4 (TRPM4) channel.[6][12][13] TRPM4 is a calcium-activated non-selective cation channel involved in various physiological processes, including smooth muscle contraction, neuronal activity, and immune responses.[12] 9-Phenanthrol has an IC₅₀ in the low micromolar range for TRPM4 inhibition.[13]

The inhibition of TRPM4 by 9-phenanthrol has been shown to have several beneficial effects in pathological conditions. It can modulate smooth muscle contraction in the bladder and cerebral arteries, reduce lipopolysaccharide-induced cell death, and exert cardioprotective effects against ischemia-reperfusion injuries.[12]

Mechanism of 9-Phenanthrol as a TRPM4 Channel Inhibitor.

Modulation of Inflammatory Signaling Pathways

Some phenanthrene derivatives have been shown to exert anti-inflammatory effects. While the specific pathways for this compound are not fully elucidated, related compounds have been shown to modulate key inflammatory signaling cascades such as the Toll-like receptor 4 (TLR4)/nuclear factor-κB (NF-κB) and phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) pathways.[14]

Potential Anti-inflammatory Mechanism of Phenanthrol Derivatives.

Toxicity

The toxicity of phenanthrols is an important consideration for their development as therapeutic agents. Polycyclic aromatic hydrocarbons (PAHs) and their metabolites can exhibit toxicity through various mechanisms, including non-receptor mediated narcosis, receptor-mediated disruption of embryonic development, and phototoxicity.[15] The addition of alkyl groups to the PAH scaffold can shift the mode of toxicity to be mediated by the aryl hydrocarbon receptor (AhR).[15]

For 9-phenanthrol, the following GHS hazard classifications have been reported:

It is noted that 9-phenanthrol is a metabolite of phenanthrene, which is a PAH.[12] While phenanthrene itself is not classified as a human carcinogen, its metabolism can lead to the formation of reactive intermediates.[16]

Structural Isomers of Phenanthrol

The phenanthrene core has five non-equivalent positions for monosubstitution, leading to five structural isomers of phenanthrol: 1-, 2-, 3-, 4-, and 9-phenanthrol.

| Isomer | CAS Number | Key Features/Known Activities |

| 1-Phenanthrol | 2433-56-9 | Data not readily available in the provided search results. |

| 2-Phenanthrol | 605-57-2 | Data not readily available in the provided search results. |

| This compound | 605-87-8 | Potential endocrine disruptor.[2] |

| 4-Phenanthrol | 788-51-2 | Synthesis protocol available.[9] |

| 9-Phenanthrol | 484-17-3 | Selective TRPM4 channel inhibitor.[6][12][13] |

Conclusion

are a fascinating class of molecules with diverse and potent biological activities. The position of the hydroxyl group on the phenanthrene scaffold dictates their physicochemical properties and pharmacological actions, as exemplified by the selective TRPM4 inhibitory activity of 9-phenanthrol. The synthetic accessibility of the phenanthrene core allows for the generation of a wide array of derivatives for structure-activity relationship studies. Further research into the mechanisms of action, particularly the signaling pathways modulated by these compounds, will be crucial for unlocking their full therapeutic potential. A thorough understanding of their toxicological profiles will also be paramount for their safe development as drug candidates. This guide provides a foundational resource for scientists and researchers to advance the exploration of phenanthrols in drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C14H10O | CID 95724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. chembk.com [chembk.com]

- 5. 9-PHENANTHROL | 484-17-3 [chemicalbook.com]

- 6. 9-Phenanthrol | C14H10O | CID 10229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Human Metabolome Database: Showing metabocard for 3-Hydroxyphenanthrene (HMDB0059799) [hmdb.ca]

- 8. Phenanthrene - Wikipedia [en.wikipedia.org]

- 9. prepchem.com [prepchem.com]

- 10. Natural phenanthrenes and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. The TRPM4 channel inhibitor 9-phenanthrol - PMC [pmc.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. mdpi.com [mdpi.com]

- 15. central.bac-lac.gc.ca [central.bac-lac.gc.ca]

- 16. Impact of phenanthrene co-administration on the toxicokinetics of benzo[a]pyrene in humans. UPLC-Accelerator Mass Spectrometry following oral microdosing - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

3-Phenanthrol: A Versatile Building Block for the Synthesis of Bioactive Molecules

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Phenanthrol, a hydroxylated derivative of phenanthrene, is a valuable and versatile building block in organic synthesis, particularly for the construction of complex, biologically active molecules. The phenanthrene nucleus is a key structural motif in numerous natural products and synthetic compounds exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The presence of a hydroxyl group at the 3-position of the phenanthrene core offers a convenient handle for functionalization, making this compound an attractive starting material for the synthesis of diverse derivatives with therapeutic potential.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of bioactive compounds, with a focus on anticancer agents.

This compound as a Precursor to Anticancer Alkaloids

Phenanthroindolizidine alkaloids, such as (±)-Tylophorine, are a class of natural products renowned for their potent cytotoxic activity against various cancer cell lines. Structure-activity relationship (SAR) studies have revealed that the substitution pattern on the phenanthrene ring significantly influences their biological activity. Notably, the presence of a hydroxyl group at the C-3 position has been shown to be favorable for cytotoxicity, underscoring the utility of this compound as a strategic starting material.

The general synthetic approach involves the elaboration of the this compound core to introduce the necessary functionalities for the construction of the indolizidine ring system. A plausible synthetic strategy for the synthesis of a 3-hydroxy-substituted phenanthroindolizidine alkaloid, an analogue of Tylophorine, is outlined below.

Experimental Protocols

Protocol 1: Synthesis of a 3-Hydroxy Phenanthroindolizidine Alkaloid Analogue from this compound

This protocol describes a multi-step synthesis of a bioactive phenanthroindolizidine alkaloid analogue starting from this compound. The key steps involve the protection of the hydroxyl group, subsequent functionalization of the phenanthrene ring, and finally, the construction of the indolizidine moiety.

Step 1: Protection of this compound

To prevent unwanted side reactions in subsequent steps, the hydroxyl group of this compound is first protected, for example, as a methoxymethyl (MOM) ether.

-

Reaction: this compound is reacted with methoxymethyl chloride (MOM-Cl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in an anhydrous aprotic solvent such as dichloromethane (DCM).

-

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add DIPEA (1.5 eq) dropwise, followed by the slow addition of MOM-Cl (1.2 eq).

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-(methoxymethoxy)phenanthrene.

-

Step 2: Synthesis of a Key Phenanthrene Intermediate

Further functionalization of the protected this compound is required to introduce a handle for the attachment of the indolizidine precursor. A common strategy is the introduction of a carboxylic acid group at the C-9 position.

-

Reaction: The protected phenanthrene undergoes a series of reactions, potentially including formylation or acylation followed by oxidation, to yield a 9-carboxyphenanthrene derivative. A plausible route involves a Vilsmeier-Haack reaction to introduce a formyl group, followed by oxidation.

-

Procedure (Illustrative):

-

To a solution of 3-(methoxymethoxy)phenanthrene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) (3.0 eq) dropwise at 0 °C.

-

Heat the reaction mixture to 90 °C and stir for 4-6 hours.

-

Cool the reaction to room temperature and pour it onto crushed ice.

-

Neutralize the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

The crude aldehyde is then oxidized to the carboxylic acid using an oxidizing agent like potassium permanganate (KMnO₄) or Jones reagent.

-

Purify the resulting carboxylic acid by recrystallization or column chromatography.

-

Step 3: Construction of the Indolizidine Ring and Final Deprotection

The phenanthrene carboxylic acid is then coupled with a suitable proline derivative, followed by cyclization and reduction to form the phenanthroindolizidine core. The final step is the deprotection of the hydroxyl group.

-

Reaction: The carboxylic acid is activated (e.g., as an acid chloride or with a coupling agent like DCC/DMAP) and reacted with L-prolinol. The resulting amide undergoes intramolecular cyclization and subsequent reduction to form the alkaloid scaffold. The MOM protecting group is then removed under acidic conditions.

-

Procedure (Illustrative):

-

The phenanthrene carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

-

The acid chloride is then reacted with L-prolinol in the presence of a base like triethylamine (TEA) in an anhydrous solvent.

-

The resulting amide is subjected to a Bischler-Napieralski-type cyclization using a dehydrating agent like phosphorus pentoxide (P₂O₅) or POCl₃ to form an iminium ion intermediate, which is then reduced in situ with a reducing agent like sodium borohydride (NaBH₄) to yield the protected phenanthroindolizidine.

-

Finally, the MOM group is removed by treatment with a mild acid, such as hydrochloric acid in methanol, to yield the desired 3-hydroxy phenanthroindolizidine alkaloid.

-

The final product is purified by column chromatography or preparative HPLC.

-

Data Presentation

The biological activity of phenanthroindolizidine alkaloids and their derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| (±)-Tylophorine | H460 (Lung) | 0.02 | [1] |

| 3-Hydroxy-PBT Analogue 5a | H460 (Lung) | 11.6 | [1] |

| 3-Methoxy-PBT Analogue 5b | H460 (Lung) | 53.8 | [1] |

| N-(3-hydroxy-2,6,7-trimethoxy-phenanthr-9-ylmethyl)-l-valinol (9) | H460 (Lung) | 6.1 | [1] |

*PBT: Phenanthrene-based Tylophorine

Mandatory Visualization

Synthetic Workflow for a 3-Hydroxy Phenanthroindolizidine Alkaloid

Caption: Synthetic workflow for a 3-hydroxy phenanthroindolizidine alkaloid.

Signaling Pathway Inhibition by Phenanthroindolizidine Alkaloids

Phenanthroindolizidine alkaloids exert their anticancer effects by inhibiting key cell survival pathways, notably the PI3K/Akt and NF-κB signaling cascades. Inhibition of these pathways leads to the downregulation of anti-apoptotic proteins and ultimately induces apoptosis in cancer cells.

Caption: Inhibition of PI3K/Akt and NF-κB signaling pathways.

Conclusion

This compound is a highly valuable starting material for the synthesis of complex and potent bioactive molecules. Its utility is particularly evident in the preparation of phenanthroindolizidine alkaloids, where the inherent 3-hydroxyl group contributes favorably to their anticancer activity. The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry of this compound and develop novel therapeutic agents.

References

Application Notes and Protocols for Suzuki Coupling Reactions Using 3-Bromophenanthrene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 3-bromophenanthrene as a substrate in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is instrumental in the synthesis of 3-arylphenanthrene derivatives, which are valuable scaffolds in medicinal chemistry, organic electronics, and materials science. The protocols outlined below are based on established methodologies for Suzuki couplings of aryl bromides and can be adapted for various research and development applications.

Introduction to Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide, such as 3-bromophenanthrene.[1][2] This reaction is widely favored in synthetic chemistry due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability and generally low toxicity of boronic acid reagents.[1]

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of 3-bromophenanthrene to form a palladium(II) complex.[2][3]

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex, displacing the bromide.[2][3]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the 3-arylphenanthrene product, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.[2][3]

Data Presentation

Currently, there is a lack of specific published data detailing the quantitative yields for a variety of Suzuki coupling reactions starting with 3-bromophenanthrene. The table below is provided as a template for researchers to document their own results when performing these reactions.

| Entry | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | |||||||

| 2 | (4-Methoxyphenyl)boronic acid | |||||||

| 3 | (4-Trifluoromethylphenyl)boronic acid | |||||||

| 4 | Naphthalene-2-boronic acid | |||||||

| 5 | Pyrene-1-boronic acid | |||||||

| 6 | Thiophene-3-boronic acid |

Experimental Protocols

The following is a generalized protocol for the Suzuki-Miyaura cross-coupling reaction of 3-bromophenanthrene with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve the best results for a specific boronic acid partner.

Materials:

-

3-Bromophenanthrene

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

-

Phosphine ligand (if using a catalyst precursor like Pd(OAc)₂ or Pd₂(dba)₃) (e.g., PPh₃, SPhos, XPhos) (2-10 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, THF, DMF, often with water as a co-solvent)

-

Schlenk flask or other suitable reaction vessel

-

Magnetic stirrer and heating mantle/oil bath

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 3-bromophenanthrene, the arylboronic acid, the palladium catalyst (and ligand, if separate), and the base.

-

Solvent Addition: Add the degassed solvent system to the flask via syringe.

-

Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 3-arylphenanthrene.

Visualizations

Caption: General experimental workflow for the Suzuki coupling of 3-bromophenanthrene.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Synthesis of 3-Phenanthrol Derivatives for Organic Light-Emitting Diodes (OLEDs)

Introduction

Phenanthrene, a polycyclic aromatic hydrocarbon, serves as a robust and highly conjugated core structure for the development of advanced materials for organic electronics. Its derivatives are of significant interest for applications in Organic Light-Emitting Diodes (OLEDs) due to their potential for high thermal stability and excellent photophysical properties. The functionalization of the phenanthrene scaffold allows for the fine-tuning of electronic properties, such as the HOMO/LUMO energy levels, charge carrier mobility, and emission characteristics.